3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a phenyl group, a pyrazolo[3,4-d]pyrimidine moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C19H19N7O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-phenyl-1-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H19N7O2/c27-16-11-25(19(28)26(16)14-4-2-1-3-5-14)13-6-8-24(9-7-13)18-15-10-22-23-17(15)20-12-21-18/h1-5,10,12-13H,6-9,11H2,(H,20,21,22,23) |
InChI Key |
YFZQOENHDOVQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through electrophilic aromatic substitution . Finally, the imidazolidine-2,4-dione core is formed through cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Imidazolidine-2,4-dione derivatives: Compounds with the imidazolidine-2,4-dione core are known for their diverse pharmacological properties.
Piperidine derivatives: These compounds contain the piperidine ring and are widely studied for their therapeutic potential.
Uniqueness
3-phenyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of multiple pharmacophores in a single molecule. This structural complexity allows it to interact with various molecular targets, making it a versatile compound for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
